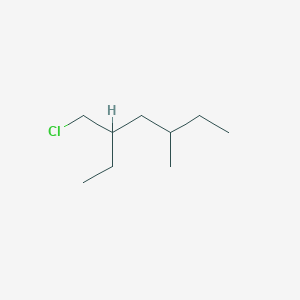
3-(Chloromethyl)-5-methylheptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Chloromethyl)-5-methylheptane: is an organic compound that belongs to the class of organochlorides It features a chloromethyl group (-CH2Cl) attached to a heptane backbone, specifically at the third carbon, with a methyl group at the fifth carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-5-methylheptane typically involves the chloromethylation of 5-methylheptane. This can be achieved through the reaction of 5-methylheptane with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride (ZnCl2). The reaction is carried out under acidic conditions, which protonate the formaldehyde carbonyl, making the carbon more electrophilic and facilitating the chloromethylation process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 3-(Chloromethyl)-5-methylheptane undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of alcohols, amines, or thioethers, respectively.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of the chloromethyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4), resulting in the formation of methyl groups.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous solution for hydroxylation.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Substitution: Alcohols, amines, thioethers.
Oxidation: Aldehydes, carboxylic acids.
Reduction: Methyl derivatives.
Aplicaciones Científicas De Investigación
3-(Chloromethyl)-5-methylheptane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(Chloromethyl)-5-methylheptane involves its reactivity due to the presence of the chloromethyl group. This group is highly electrophilic, making the compound susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in substitution reactions, the nucleophile attacks the carbon bearing the chlorine atom, leading to the displacement of the chloride ion and formation of a new bond.
Comparación Con Compuestos Similares
3-(Chloromethyl)heptane: Lacks the methyl group at the fifth carbon, making it less sterically hindered.
5-Chloro-3-methylheptane: The chlorine atom is attached to the fifth carbon instead of the third, altering its reactivity.
3-(Bromomethyl)-5-methylheptane: Contains a bromomethyl group instead of a chloromethyl group, which affects its reactivity due to the different leaving group properties of bromine and chlorine.
Uniqueness: 3-(Chloromethyl)-5-methylheptane is unique due to the specific positioning of the chloromethyl and methyl groups, which influence its chemical behavior and reactivity. The presence of both groups on the heptane backbone provides distinct steric and electronic effects, making it a valuable compound for various chemical transformations.
Propiedades
Fórmula molecular |
C9H19Cl |
|---|---|
Peso molecular |
162.70 g/mol |
Nombre IUPAC |
3-(chloromethyl)-5-methylheptane |
InChI |
InChI=1S/C9H19Cl/c1-4-8(3)6-9(5-2)7-10/h8-9H,4-7H2,1-3H3 |
Clave InChI |
TUGLDQAYBNWVMW-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)CC(CC)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


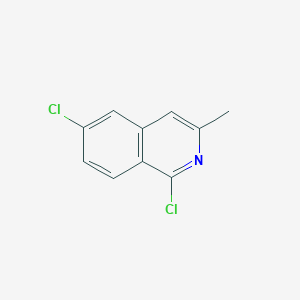
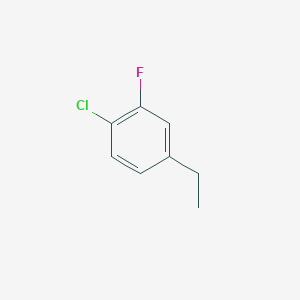
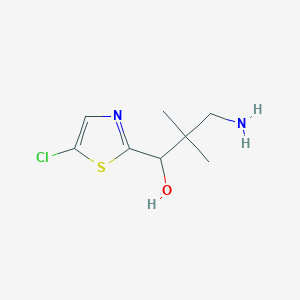
![9-Methyl-1H,2H,3H,3aH,4H,9H,9aH-pyrrolo[3,4-b]quinolin-1-one](/img/structure/B13198571.png)
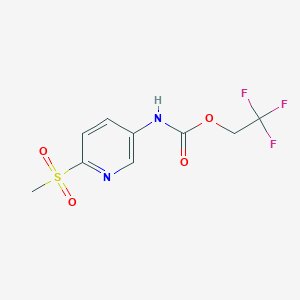
![5'-Ethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]](/img/structure/B13198590.png)
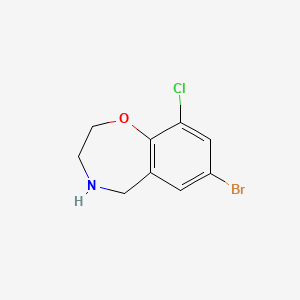
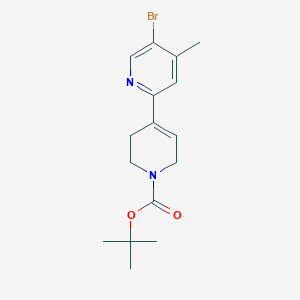

![3-Methyl-2,6-dioxaspiro[4.6]undec-8-ene](/img/structure/B13198611.png)

![1-{[(Benzyloxy)carbonyl]amino}-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxylic acid](/img/structure/B13198627.png)
![{3-[(Dimethylamino)methyl]cyclohexyl}methanol](/img/structure/B13198634.png)
![Ethyl[(4-methylphenyl)methyl]amine hydrochloride](/img/structure/B13198639.png)
